molecular formula C10H12N4O5 B1175801 Hypoxanthine, 9-b-D-xylopyranosyl- (8CI) CAS No. 18520-88-2

Hypoxanthine, 9-b-D-xylopyranosyl- (8CI)

Cat. No.: B1175801
CAS No.: 18520-88-2
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Description

Hypoxanthine, 9-b-D-xylopyranosyl- (8CI): is a chemical compound that combines hypoxanthine, a purine derivative, with a β-D-xylopyranosyl group Hypoxanthine is a naturally occurring purine derivative found in most human tissues and certain plants The β-D-xylopyranosyl group is a sugar moiety derived from xylose, a sugar commonly found in plant cell walls

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hypoxanthine, 9-b-D-xylopyranosyl- (8CI) typically involves the glycosylation of hypoxanthine with a β-D-xylopyranosyl donor. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the glycosidic bond formation. Common solvents used in this reaction include dichloromethane or acetonitrile. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants.

Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis, where specific glycosyltransferases catalyze the transfer of the β-D-xylopyranosyl group to hypoxanthine. This method is advantageous due to its high specificity and mild reaction conditions. Additionally, large-scale production may utilize bioreactors to optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Hypoxanthine, 9-b-D-xylopyranosyl- (8CI) can undergo various chemical reactions, including:

    Oxidation: The hypoxanthine moiety can be oxidized to xanthine or uric acid using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.

    Substitution: The β-D-xylopyranosyl group can be substituted with other sugar moieties or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Xanthine, uric acid.

    Reduction: Dihydro derivatives of hypoxanthine.

    Substitution: Various glycosylated derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Hypoxanthine, 9-b-D-xylopyranosyl- (8CI) is used as a building block in the synthesis of nucleoside analogs, which are important in the development of antiviral and anticancer drugs.

Biology: In biological research, this compound is used to study the metabolism of purines and the role of glycosylation in cellular processes. It serves as a model compound to investigate the effects of glycosylation on the stability and function of nucleosides.

Medicine: In medicine, Hypoxanthine, 9-b-D-xylopyranosyl- (8CI) is explored for its potential therapeutic applications, including its use as an antiviral agent. It is also studied for its role in modulating immune responses and its potential as a biomarker for certain diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules. It is also utilized in the development of diagnostic assays and biosensors.

Mechanism of Action

The mechanism of action of Hypoxanthine, 9-b-D-xylopyranosyl- (8CI) involves its interaction with specific enzymes and receptors in the body. The hypoxanthine moiety can be incorporated into nucleic acids through the salvage pathway, where it is converted to inosine monophosphate by hypoxanthine-guanine phosphoribosyltransferase. This incorporation can affect DNA and RNA synthesis, leading to various biological effects. The β-D-xylopyranosyl group can influence the compound’s solubility, stability, and interaction with other biomolecules.

Comparison with Similar Compounds

    Xanthine, 9-b-D-xylopyranosyl- (8CI): Similar to Hypoxanthine, 9-b-D-xylopyranosyl- (8CI), but with an additional oxygen atom in the purine ring.

    Guanine, 9-b-D-xylopyranosyl- (8CI): Contains a different purine base, guanine, instead of hypoxanthine.

    Adenine, 9-b-D-xylopyranosyl- (8CI): Another nucleoside analog with adenine as the purine base.

Uniqueness: Hypoxanthine, 9-b-D-xylopyranosyl- (8CI) is unique due to its specific combination of hypoxanthine and β-D-xylopyranosyl group, which imparts distinct chemical and biological properties. Its ability to participate in the salvage pathway and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

CAS No.

18520-88-2

Molecular Formula

C10H12N4O5

Molecular Weight

0

Synonyms

9-(3,4,5-trihydroxyoxan-2-yl)-3H-purin-6-one

Origin of Product

United States

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